molecular formula C14H18O3 B2924667 Ethyl 4-iso-butylbenzoylformate CAS No. 60473-28-1

Ethyl 4-iso-butylbenzoylformate

Cat. No.: B2924667
CAS No.: 60473-28-1
M. Wt: 234.295
InChI Key: RGTQFTQRZLENJN-UHFFFAOYSA-N
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Description

Ethyl 4-iso-butylbenzoylformate is an organic compound with the molecular formula C14H18O3. It is known for its unique structure, which includes an ethyl ester group and an iso-butyl group attached to a benzoylformate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-iso-butylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-iso-butylbenzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of iso-butylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces this compound as the main product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques such as distillation and crystallization helps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iso-butylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The benzoylformate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted benzoylformate derivatives.

Scientific Research Applications

Ethyl 4-iso-butylbenzoylformate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the benzoylformate moiety into target molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of ethyl 4-iso-butylbenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Ethyl 4-iso-butylbenzoylformate can be compared with other similar compounds such as:

    Ethyl benzoylformate: Lacks the iso-butyl group, resulting in different chemical properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.

    4-iso-butylbenzoyl chloride: Contains a chloride group instead of an ester group, making it more reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[4-(2-methylpropyl)phenyl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)13(15)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTQFTQRZLENJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 27 g (200 mmol) of isobutylbenzene and 24 mL (215 mmol) of ethyl oxalylchloride underwent Friedel-Crafts acylation reaction in an analogous fashion as described for the synthesis of ethyl 4-phenylbenzoylformate to yield 38 g (81% yield) of ethyl 4-isobutylbenzoylformate as a colorless oil.
Quantity
27 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl oxalylchloride
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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